

Application Note: IAG933 Dose-Response Analysis in Cell Viability Assays

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Compound of Interest

Compound Name: IAG933

Cat. No.: B10862049

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Audience: Researchers, scientists, and drug development professionals.

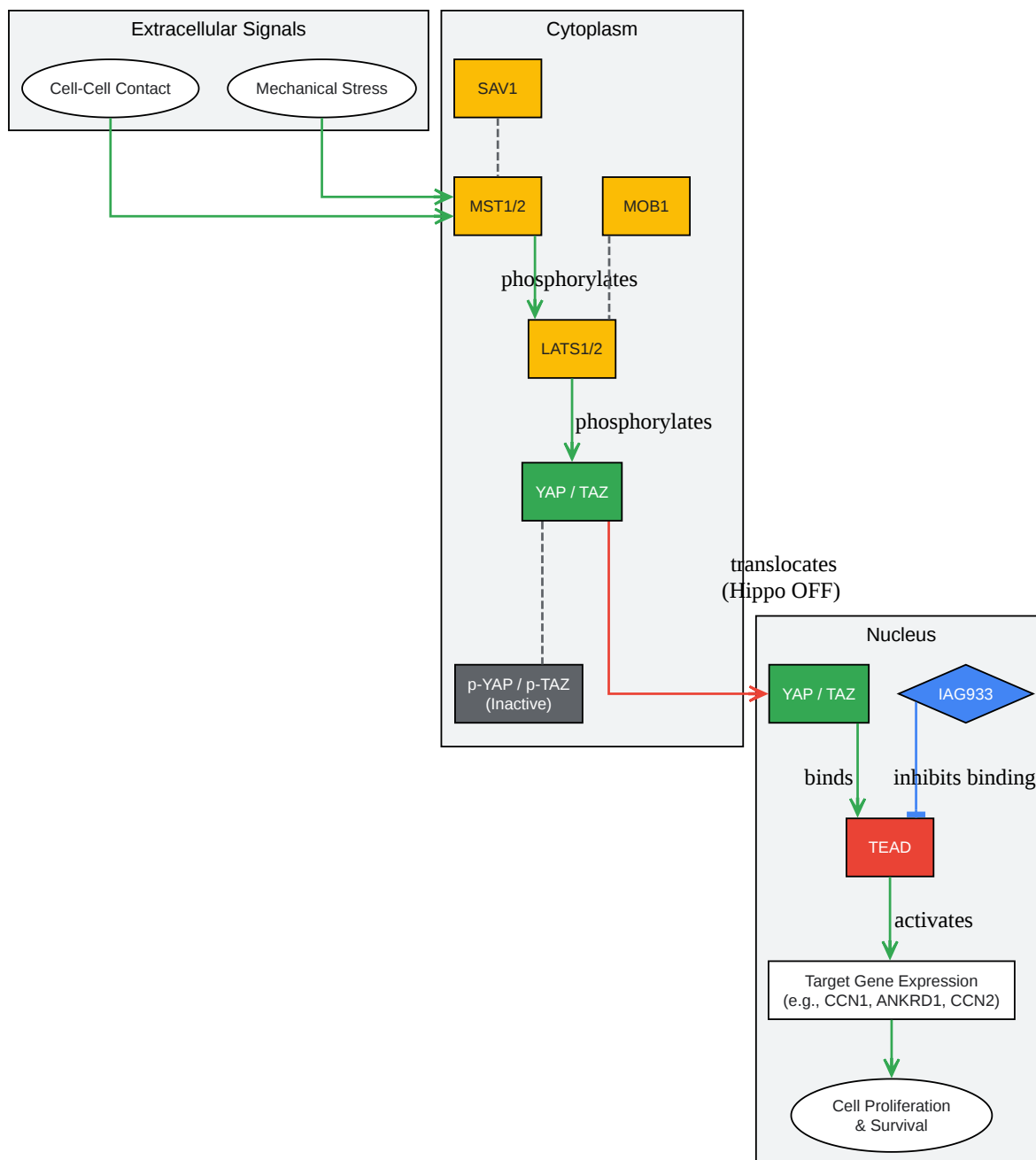
Introduction

IAG933 is a first-in-class, orally bioavailable small molecule inhibitor that directly targets the protein-protein interaction between Yes-associated protein (YAP), transcriptional coactivator with PDZ-binding motif (TAZ), and the TEA domain (TEAD) transcription factors (TEAD1-4).[1][2][3][4][5] The Hippo signaling pathway, which terminates with the YAP/TAZ-TEAD transcriptional complex, is a critical regulator of cell proliferation, apoptosis, and organ size.[1][4] Dysregulation of this pathway is implicated in the development and progression of various solid tumors, including malignant mesothelioma, non-small cell lung cancer, pancreatic ductal adenocarcinoma, and colorectal cancer.[1] **IAG933** disrupts the YAP/TAZ-TEAD interaction, leading to the eviction of YAP from chromatin, thereby inhibiting TEAD-driven transcription of target genes involved in cell proliferation and survival.[1][5][6][7] Preclinical studies have demonstrated its potent anti-proliferative activity in Hippo-dependent cancer cell lines and tumor regression in xenograft models.[1][5][8][9] This application note provides a detailed protocol for evaluating the dose-response effect of **IAG933** on cell viability and presents a sample data set.

Mechanism of Action: The Hippo Signaling Pathway and **IAG933**

The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional coactivators YAP and TAZ. In many cancers, this pathway is inactivated, leading to the accumulation of YAP/TAZ in the nucleus, where they bind to TEAD transcription factors

to drive the expression of genes that promote cell proliferation and inhibit apoptosis. **IAG933** directly binds to TEADs at the YAP/TAZ binding interface, preventing the formation of the oncogenic transcriptional complex.[\[1\]](#)[\[5\]](#)



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Figure 1: Simplified Hippo Signaling Pathway and the Mechanism of Action of **IAG933**.

Experimental Protocol: Cell Viability (MTS) Assay

This protocol describes the use of a colorimetric MTS assay to determine the dose-response effect of **IAG933** on the viability of a cancer cell line. The MTS assay measures the reduction of a tetrazolium compound by viable, metabolically active cells to a colored formazan product.

Materials:

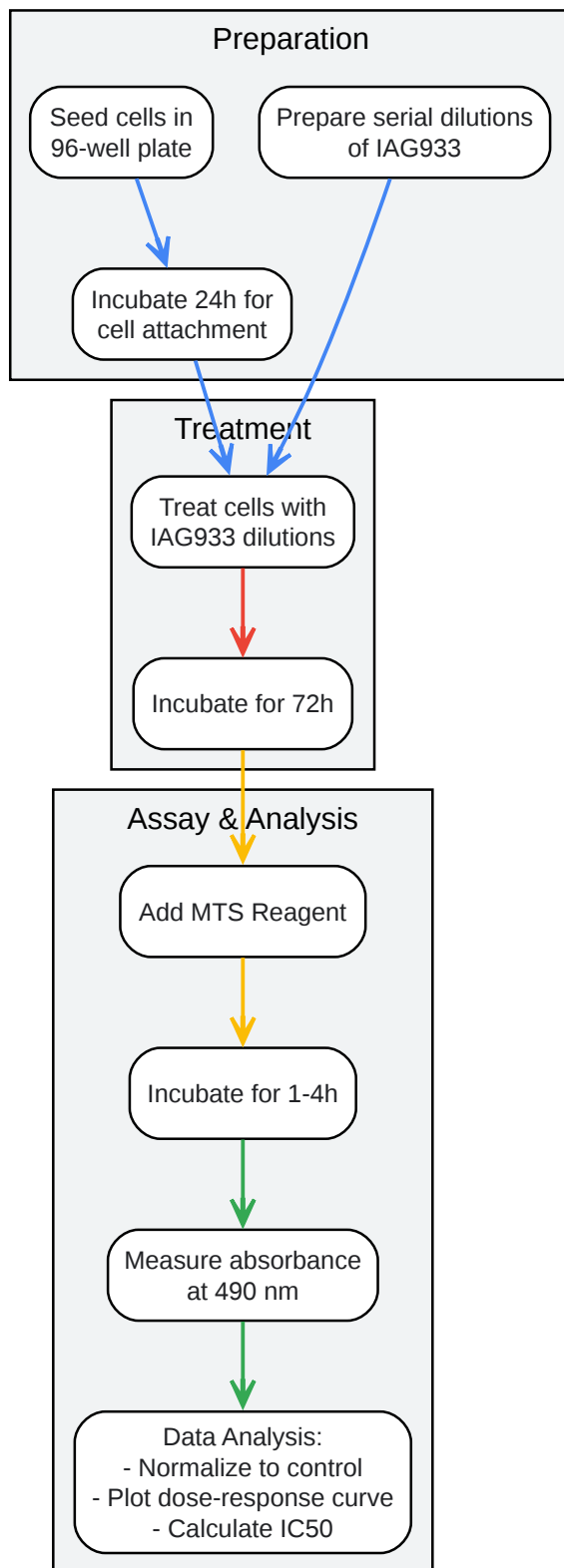
- Cancer cell line of interest (e.g., MSTO-211H, a mesothelioma cell line with NF2 loss of function)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- **IAG933** compound (stock solution in DMSO)
- 96-well flat-bottom cell culture plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Phosphate-Buffered Saline (PBS)
- Multichannel pipette
- Microplate reader capable of measuring absorbance at 490 nm

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
 - Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 24 hours to allow for cell attachment.

- Compound Preparation and Treatment:
 - Prepare a serial dilution of **IAG933** in complete culture medium. A common starting point for a dose-response curve is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 10 μ M).
 - Include a vehicle control (medium with the same final concentration of DMSO as the highest **IAG933** concentration) and a no-cell control (medium only).
 - Carefully remove the medium from the wells and add 100 μ L of the prepared **IAG933** dilutions or controls to the respective wells.
 - Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- MTS Assay:
 - Add 20 μ L of MTS reagent to each well.
 - Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.
 - Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
 - Subtract the average absorbance of the no-cell control wells (background) from all other absorbance readings.
 - Calculate the percentage of cell viability for each **IAG933** concentration relative to the vehicle control:
 - $\% \text{ Viability} = (\text{Absorbance of treated well} / \text{Average absorbance of vehicle control wells}) \times 100$
 - Plot the % Viability against the log of the **IAG933** concentration to generate a dose-response curve.

- Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value (the concentration of **IAG933** that inhibits cell viability by 50%).



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